Mocetinostat - 726169-73-9

Mocetinostat

Catalog Number: EVT-287956
CAS Number: 726169-73-9
Molecular Formula: C23H20N6O
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mocetinostat (chemical name: N-hydroxy-4-[(2-[(1E)-1-(2-methyl-1H-imidazol-1-yl)prop-2-en-1-yl]-1H-benzo[d]imidazol-6-yl)sulfonyl]benzamide) is a synthetic, orally bioavailable, small-molecule compound classified as a histone deacetylase inhibitor (HDACI). [] Specifically, Mocetinostat exhibits isotype-selective inhibition, primarily targeting Class I HDACs (HDAC1, HDAC2, and HDAC3) and, to a lesser extent, HDAC11 (Class IV). [, , ] In the context of scientific research, Mocetinostat serves as a valuable tool to investigate the roles of these HDAC isoforms in various biological processes, including gene expression, cell growth, differentiation, and apoptosis, particularly in the context of cancer and other diseases. [, , , ]

Future Directions
  • Optimizing Combination Therapies: Further research is needed to optimize the use of Mocetinostat in combination with other anti-cancer agents, such as checkpoint inhibitors, [, , , ] to enhance therapeutic efficacy and overcome resistance mechanisms.
  • Exploring Isoform-Specific Effects: While Mocetinostat primarily targets Class I HDACs, further investigation into the specific contributions of each isoform to its therapeutic effects and potential toxicities is crucial. [, ] This understanding could lead to the development of even more selective HDAC inhibitors with improved therapeutic indices.
  • Investigating Non-Cancer Applications: Given its anti-fibrotic [, , , ] and HDP-inducing properties, [] further exploration of Mocetinostat's therapeutic potential in non-cancerous conditions like cardiovascular diseases, infectious diseases, and inflammatory disorders is warranted.
  • Developing Biomarkers for Patient Stratification: Identifying predictive biomarkers for Mocetinostat sensitivity could help personalize treatment strategies and improve clinical outcomes. [, ]
Synthesis Analysis

Mocetinostat can be synthesized through a multi-step chemical process involving the formation of the benzamide structure. The synthesis typically begins with the preparation of a suitable aromatic precursor, which is then subjected to acylation reactions to introduce the amide functionality. The synthesis requires careful control of reaction conditions to ensure high purity and yield.

Technical Details

  • Starting Materials: Commonly used starting materials include substituted benzoic acids and amines.
  • Reagents: Typical reagents may include coupling agents like carbodiimides for amide bond formation.
  • Solvent Systems: Organic solvents such as dimethyl sulfoxide or dichloromethane are often employed.
  • Purification: The final product is usually purified by recrystallization or chromatography techniques to achieve the desired purity levels for biological testing .
Molecular Structure Analysis

Mocetinostat's molecular formula is C15_{15}H14_{14}N2_{2}O, with a molecular weight of approximately 242.28 g/mol. Its structure features a benzamide core with specific substituents that confer selectivity towards HDAC enzymes.

Structure Data

  • Chemical Structure: The compound has a distinct arrangement that allows for effective binding to the active sites of HDACs.
  • 3D Conformation: The spatial configuration plays a crucial role in its inhibitory activity, influencing how it interacts with target enzymes at the molecular level.
Chemical Reactions Analysis

Mocetinostat undergoes various chemical reactions primarily related to its interaction with histone deacetylases. The key reaction involves the binding of Mocetinostat to the active site of HDACs, which prevents the removal of acetyl groups from histones.

Technical Details

  • Mechanism of Inhibition: Mocetinostat acts as a competitive inhibitor, binding reversibly to the enzyme's active site.
  • Biological Impact: This inhibition leads to increased acetylation of histones, resulting in an open chromatin structure that enhances gene transcription associated with cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action

The mechanism by which Mocetinostat exerts its effects involves several key processes:

  1. Inhibition of Histone Deacetylases: By inhibiting HDACs, Mocetinostat increases histone acetylation levels.
  2. Gene Expression Modulation: The resulting changes in chromatin structure facilitate the transcription of genes involved in cell cycle regulation and apoptosis.
  3. Cellular Effects: In cancer cells, this leads to reduced proliferation and increased sensitivity to apoptotic signals, contributing to its anti-tumor activity .

Data Supporting Mechanism

Studies have shown that Mocetinostat treatment results in significant upregulation of pro-apoptotic genes while downregulating anti-apoptotic factors in various cancer cell lines .

Physical and Chemical Properties Analysis

Mocetinostat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide (>10 mM), indicating good bioavailability for in vitro studies.
  • Stability: It is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity over time.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
  • pH Stability: The stability of Mocetinostat can be influenced by pH levels; optimal conditions are usually maintained around neutral pH for biological applications .
Applications

Mocetinostat has been investigated primarily for its potential therapeutic applications in oncology and fibrosis:

  • Cancer Treatment: It has shown efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth through HDAC inhibition.
  • Fibrosis Management: Recent studies have explored its role in reversing cardiac fibrosis by modulating fibroblast activity and reducing collagen deposition in heart tissues .
  • Research Tool: Beyond therapeutic uses, Mocetinostat serves as a valuable tool in epigenetic research, helping scientists understand the role of histone modifications in gene regulation.
Epigenetic Modulation and Molecular Mechanisms of Action

HDAC Isoform Selectivity and Inhibition Profiles

Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) Targeting Specificity

Mocetinostat (MGCD0103) is an orally active benzamide-class inhibitor that demonstrates selective targeting of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC11 isoforms. This specificity distinguishes it from pan-HDAC inhibitors, minimizing off-target effects while maximizing epigenetic modulation. Biochemical assays reveal potent half-maximal inhibitory concentrations (IC₅₀) of 0.15 µM for HDAC1, 0.29 µM for HDAC2, 1.66 µM for HDAC3, and 0.59 µM for HDAC11 [1] [5] [9]. By contrast, mocetinostat exhibits negligible activity (>10 µM IC₅₀) against Class IIa/b HDACs (HDAC4, 5, 6, 7, 8, 9, 10) [5] [9]. This selectivity profile is clinically significant, as Class I HDACs are frequently overexpressed in malignancies like glioblastoma and leukemia, driving aberrant chromatin compaction and tumor suppressor gene silencing [1] [7]. In glioblastoma cell lines (T98G, C6), mocetinostat suppresses HDAC1 activity, correlating with histone H3 hyperacetylation and reactivation of antiproliferative genes [1] [6].

Table 1: HDAC Isoform Selectivity Profile of Mocetinostat

HDAC ClassIsoformIC₅₀ (µM)Biological Consequence
Class IHDAC10.15Histone H3/H4 hyperacetylation
Class IHDAC20.29p53 activation, cell cycle arrest
Class IHDAC31.66NF-κB pathway suppression
Class IVHDAC110.59IL-10 repression, immunomodulation
Class IIa/bHDAC4/5/6/7>10No significant inhibition

Structural Determinants of Isoform-Specific Binding Affinity

The isotype specificity of mocetinostat arises from its unique interaction with HDAC catalytic pockets. Structural analyses confirm that its benzamide moiety functions as a zinc-binding group (ZBG), chelating the Zn²⁺ ion at the base of the HDAC active site [5] [9]. This binding is stabilized by hydrogen bonds between mocetinostat’s aminophenyl group and residues in the HDAC1 substrate channel (e.g., Asp99 and His140) [1] [9]. HDAC3’s lower affinity (IC₅₀ = 1.66 µM) is attributed to steric hindrance from a bulkier Phe199 residue, reducing accessibility to the catalytic core [5]. Molecular dynamics simulations further indicate that HDAC11’s hydrophobic pocket accommodates mocetinostat’s pyrimidinyl linker, enhancing selectivity [1]. This precise molecular recognition underlies mocetinostat’s ability to inhibit Class I/IV HDACs without disrupting Class II-dependent cellular processes.

Non-Histone Protein Acetylation Dynamics

Modulation of Transcription Factors (e.g., p53, BCL6)

Beyond histones, mocetinostat induces acetylation of transcription factors, altering their DNA-binding affinity and transcriptional activity. In prostate cancer models, mocetinostat acetylates p53 at Lys382, stabilizing its conformation and enhancing transactivation of pro-apoptotic genes (BAX, PUMA) [1] [10]. Concurrently, it suppresses the oncogenic transcription factor BCL6 by promoting acetylation-dependent ubiquitination and proteasomal degradation [4] [7]. This dual modulation reactivates repressed DNA damage response pathways while inhibiting prosurvival signaling. In diffuse large B-cell lymphoma (DLBCL), mocetinostat reduces BCL6 occupancy at CDKN1A (p21) and TP53 promoters, enabling cell cycle arrest [7].

Tubulin and Heat Shock Protein 90 Acetylation Effects

Mocetinostat also targets cytoplasmic non-histone proteins. It hyperacetylates α-tubulin at Lys40, disrupting microtubule dynamics and impairing mitotic spindle assembly in glioblastoma cells [1] [5]. Additionally, mocetinostat acetylates heat shock protein 90 (HSP90) at Lys294, compromising its chaperone function [5] [9]. This inactivation promotes the proteasomal degradation of HSP90 client proteins, including oncogenic kinases (e.g., AKT, BCR-ABL) and steroid receptors [5]. In cardiac fibrosis models, HSP90 acetylation by mocetinostat attenuates TGF-β signaling, reducing collagen deposition [4].

Table 2: Key Non-Histone Targets of Mocetinostat

Target ProteinAcetylation SiteFunctional ConsequencePathway Impact
p53Lys382Stabilization, transcriptional activationApoptosis induction
BCL6Multiple lysinesUbiquitin-mediated degradationDerepression of tumor suppressors
α-TubulinLys40Microtubule destabilizationMitotic arrest
HSP90Lys294Loss of chaperone activityClient protein degradation

Transcriptional Reprogramming in Cancer Cells

Reactivation of Tumor Suppressor Genes via Chromatin Remodeling

Mocetinostat reprograms cancer cell transcription by reversing epigenetic silencing of tumor suppressors. In glioblastoma (C6, T98G cells), it reduces HDAC1-mediated deacetylation at H3K27, converting condensed heterochromatin to open euchromatin [1] [6]. This remodeling reactivates:

  • CDKN1A (p21), inducing G1/S cell cycle arrest [3] [5]
  • CDKN2B (p15), inhibiting cyclin-dependent kinases [8]
  • DKK-1, antagonizing Wnt/β-catenin-driven proliferation [10]

Mechanistically, mocetinostat upregulates microRNA-31 (miR-31) by demethylating its promoter, leading to post-transcriptional repression of the antiapoptotic factor E2F6 [10]. In prostate cancer xenografts, this miR-31/E2F6 axis correlates with caspase-3 activation and 50% tumor reduction [10].

Suppression of Oncogenic Signaling Pathways (e.g., JAK-STAT, AKT)

Mocetinostat concurrently inactivates oncogenic cascades through epigenetic and non-epigenetic mechanisms. It suppresses the PI3K/AKT pathway by:

  • Upregulating PTEN via histone hyperacetylation at its promoter [1]
  • Acetylating HSP90, destabilizing AKT and preventing its membrane translocation [5] [10]

In Hodgkin’s lymphoma, mocetinostat inhibits JAK-STAT signaling by blocking STAT5/6 recruitment to chromatin, reducing interleukin-13 (IL-13) production [1] [7]. Additionally, mocetinostat downregulates the transcription factor E2F1, which controls S-phase entry, and inhibits NF-κB via enhanced IκBα acetylation [1] [6].

Table 3: Transcriptional Targets of Mocetinostat in Cancer

Gene/PathwayRegulation by MocetinostatBiological Outcome
miR-31Upregulated (promoter demethylation)E2F6 suppression, apoptosis
CDKN1A (p21)Reactivated (H3K27 acetylation)Cell cycle arrest
PTENUpregulated (chromatin remodeling)PI3K/AKT inhibition
BCL2Downregulated (E2F1 suppression)Pro-apoptotic shift
JAK-STATInactivated (STAT5/6 exclusion)Reduced cytokine signaling

Compound Names Mentioned: Mocetinostat, MGCD0103, Vorinostat, Romidepsin, Entinostat, Azacitidine, Decitabine, Panobinostat.

Properties

CAS Number

726169-73-9

Product Name

Mocetinostat

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

MG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.